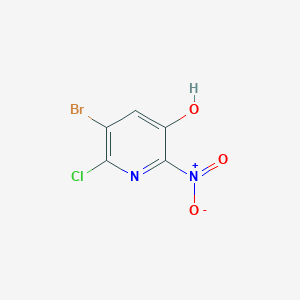

5-Bromo-6-chloro-2-nitropyridin-3-OL

Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are fundamental building blocks in organic chemistry, prized for their versatile reactivity and presence in a vast array of biologically active compounds. The pyridine nucleus is a common feature in many pharmaceuticals, agrochemicals, and functional materials. Its unique electronic structure, arising from the nitrogen heteroatom, allows it to act as both a nucleophile and a leaving group, and its aromaticity provides a stable scaffold for further functionalization. The ability to introduce a wide range of substituents onto the pyridine ring enables chemists to modulate the steric and electronic properties of the resulting molecules, which is crucial in the design of new drugs and materials.

The applications of pyridine derivatives are diverse, as illustrated in the following table:

| Application Area | Examples of Pyridine Derivatives' Roles |

| Pharmaceuticals | Core scaffold in drugs for treating a wide range of diseases, including cancer, bacterial infections, and neurological disorders. |

| Agrochemicals | Active ingredients in herbicides, insecticides, and fungicides. |

| Catalysis | Ligands for transition metal catalysts used in a variety of organic transformations. |

| Materials Science | Monomers for the synthesis of conductive polymers and components of light-emitting diodes (LEDs). |

Overview of Halogenation and Nitration Strategies in Heterocyclic Chemistry

The synthesis of functionalized pyridines often involves halogenation and nitration reactions. These reactions introduce key functional groups that can be further modified, serving as handles for the construction of more complex molecules.

Halogenation of the pyridine ring is a crucial transformation that provides versatile intermediates for cross-coupling reactions and other carbon-carbon and carbon-heteroatom bond-forming reactions. Direct halogenation of pyridine can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. However, various methods have been developed to overcome this, including:

Electrophilic Halogenation: This often requires harsh conditions, such as high temperatures and the use of strong Lewis acids, to promote the reaction. The position of halogenation is influenced by the electronic properties of existing substituents on the ring.

Halogenation via Diazonium Salts: Aminopyridines can be converted to their corresponding diazonium salts, which can then be displaced by a halogen atom.

Metal-Assisted Halogenation: The use of organometallic intermediates, such as lithiated pyridines, allows for regioselective halogenation.

Nitration of the pyridine ring introduces a nitro group, which is a strong electron-withdrawing group that can significantly influence the reactivity of the molecule. The nitro group can also be reduced to an amino group, providing a route to a different class of functionalized pyridines. Similar to halogenation, the direct nitration of pyridine is often difficult. Common strategies include:

Nitration of Pyridine-N-oxide: The N-oxide is more susceptible to electrophilic attack than pyridine itself, and the nitro group is typically introduced at the 4-position. The N-oxide can be subsequently removed.

Nitration under Harsh Conditions: The use of fuming nitric acid and sulfuric acid at high temperatures can lead to the nitration of the pyridine ring, although yields can be low and mixtures of isomers are often obtained.

Research Trajectories of 5-Bromo-6-chloro-2-nitropyridin-3-OL within Contemporary Synthetic Chemistry

Direct and extensive research specifically focused on this compound is limited in publicly available academic literature. However, by examining the research trends of structurally similar halogenated nitropyridinols, we can infer the potential research trajectories for this compound.

The presence of multiple reactive sites—two different halogen atoms, a nitro group, and a hydroxyl group—makes this compound a highly promising building block for combinatorial chemistry and the synthesis of novel heterocyclic scaffolds. The differential reactivity of the bromo and chloro substituents could allow for selective sequential cross-coupling reactions, enabling the introduction of various functional groups at specific positions.

Potential areas of research for this compound include:

Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. The pyridine core is a well-established pharmacophore, and the specific substitution pattern of this compound could lead to new and potent biological activities.

Agrochemicals: As a precursor for the development of new herbicides and pesticides. The halogen and nitro functionalities are common in agrochemical active ingredients.

Materials Science: As a monomer or intermediate for the synthesis of functional polymers with tailored electronic and optical properties.

The following table outlines the basic physicochemical properties of this compound. indiamart.combldpharm.combldpharm.comcymitquimica.com

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1131041-71-8 |

| Molecular Formula | C5H2BrClN2O3 |

| Molecular Weight | 253.44 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in polar organic solvents |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H2BrClN2O3 |

|---|---|

Molecular Weight |

253.44 g/mol |

IUPAC Name |

5-bromo-6-chloro-2-nitropyridin-3-ol |

InChI |

InChI=1S/C5H2BrClN2O3/c6-2-1-3(10)5(9(11)12)8-4(2)7/h1,10H |

InChI Key |

MKBVBKWNRVJEHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 6 Chloro 2 Nitropyridin 3 Ol

Established Synthetic Routes and Reaction Conditions

The most logical synthetic pathway to 5-Bromo-6-chloro-2-nitropyridin-3-ol begins with a pre-functionalized precursor, 6-chloropyridin-3-ol. This starting material is then subjected to sequential electrophilic substitution reactions to introduce the nitro and bromo groups.

The first key transformation is the nitration of the 6-chloropyridin-3-ol intermediate. The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution; however, the presence of the strongly activating hydroxyl (-OH) group facilitates this reaction. rsc.org The nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of this step is governed by the directing effects of the existing chloro and hydroxyl groups. The hydroxyl group is a powerful ortho-para director. Given that the para position (C-6) is already occupied by the chloro substituent, the nitration is directed to the ortho positions (C-2 or C-4). The reaction conditions are optimized to favor the formation of 6-chloro-2-nitropyridin-3-ol, where the nitro group is introduced at the C-2 position.

Table 1: Typical Nitration Conditions for Pyridine Derivatives

| Reagent Mixture | Temperature | Typical Substrates |

|---|---|---|

| Conc. HNO₃ / Conc. H₂SO₄ | 0 - 50 °C | Activated pyridines (e.g., hydroxypyridines) |

| Fuming HNO₃ / Oleum | > 100 °C | Deactivated pyridines |

Following nitration, the resulting intermediate, 6-chloro-2-nitropyridin-3-ol, undergoes bromination. At this stage, the pyridine ring is significantly deactivated due to the presence of the electron-withdrawing nitro group and the chloro group, in addition to the inherent electron deficiency of the pyridine nitrogen. However, the activating effect of the hydroxyl group still plays a crucial role in directing the incoming electrophile.

Electrophilic bromination is commonly carried out using molecular bromine (Br₂) in a suitable solvent, often an acid like acetic acid. rsc.org Another effective reagent for brominating deactivated rings is N-Bromosuccinimide (NBS), which can serve as a source of electrophilic bromine, particularly under acidic conditions. daneshyari.com The hydroxyl group at C-3 directs the bromination to the C-5 position, which is ortho to the hydroxyl group and meta to the deactivating nitro and chloro groups, leading to the formation of the target compound, this compound.

Table 2: Common Brominating Agents for Aromatic Rings

| Reagent | Conditions | Notes |

|---|---|---|

| Bromine (Br₂) in Acetic Acid | Room Temp to Reflux | Standard method for moderately active rings. rsc.org |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) | A milder and more selective source of electrophilic bromine. chemicalbook.com |

The synthesis of this compound involves the use of strong acids and reactive reagents, inevitably leading to the formation of byproducts and impurities. Therefore, rigorous purification is essential to isolate the target compound with high purity.

Standard purification protocols for compounds of this nature include:

Aqueous Workup: After the reaction, the mixture is typically quenched by pouring it into ice-water. This precipitates the crude product and helps to remove excess mineral acids. The crude solid is then collected by filtration. rsc.org

Washing: The filtered solid is washed with water to remove residual acids and water-soluble impurities. A wash with a dilute base, such as a saturated sodium bicarbonate (NaHCO₃) solution, may be employed to neutralize any remaining acidity, followed by a brine wash to aid in the removal of water. rsc.org

Recrystallization: This is a powerful technique for purifying solid organic compounds. A suitable solvent or solvent system is chosen in which the target compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble.

Column Chromatography: For more challenging separations or to achieve very high purity, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent) of appropriate polarity is selected to separate the desired product from isomers and other byproducts based on their differential adsorption to the stationary phase.

Precursor Design and Strategic Pre-functionalization

The success of the synthesis hinges on the rational design and availability of a suitable starting material. Strategic pre-functionalization of the pyridine ring simplifies the subsequent reaction sequence and controls the regiochemical outcome.

The primary precursor for this synthesis is 6-chloropyridin-3-ol. This intermediate already contains two of the required functional groups in the correct positions. The synthesis of such intermediates can be complex. One common approach to substituted pyridin-3-ols is through the diazotization of an aminopyridine precursor, followed by hydrolysis of the resulting diazonium salt.

For example, the synthesis of 6-chloropyridin-3-ol could potentially start from 2-amino-5-hydroxypyridine, which would undergo chlorination followed by other necessary transformations. The synthesis of highly substituted halogenated pyridines often involves multi-step sequences and can utilize modern synthetic methods like metal-halogen exchange reactions to introduce functionality with high regioselectivity. nih.govmdpi.com

The regiochemical outcome of the nitration and bromination steps is a direct consequence of the electronic effects of the substituents already on the pyridine ring. Understanding these effects is fundamental to designing the synthetic route.

Hydroxyl Group (-OH): As a substituent at the C-3 position, the hydroxyl group is a strong activating group due to its ability to donate electron density to the ring via resonance. It is a powerful ortho-para director, strongly favoring electrophilic attack at the C-2, C-4, and C-6 positions.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is strongly electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the C-2, C-4, and C-6 positions. youtube.com

Nitro Group (-NO₂): Once introduced at the C-2 position, the nitro group acts as a very strong deactivating group through both inductive and resonance effects, making further electrophilic substitution more difficult. It is a meta-director.

In the nitration of 6-chloropyridin-3-ol, the directing effects of the hydroxyl and chloro groups are synergistic. The hydroxyl group strongly directs ortho to the C-2 position, and the chloro group directs para to the same C-2 position. This alignment of directing effects leads to a high degree of regioselectivity for the introduction of the nitro group at C-2.

In the subsequent bromination of 6-chloro-2-nitropyridin-3-ol, the powerful ortho-directing effect of the C-3 hydroxyl group is the dominant factor, directing the incoming bromine to the C-5 position. This position is also favored as it is meta to the deactivating nitro and chloro groups.

Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OH | C-3 | Strongly Activating | Ortho, Para (to C-2, C-4, C-6) |

| -Cl | C-6 | Deactivating | Ortho, Para (to C-2, C-5) |

| -NO₂ | C-2 | Strongly Deactivating | Meta (to C-4, C-6) |

Emerging Synthetic Approaches for Pyridine Frameworks

Recent advancements in synthetic organic chemistry have introduced novel strategies for the construction and functionalization of pyridine rings. These methods offer alternatives to traditional multi-step syntheses and provide access to a diverse range of substituted pyridines. Key areas of development include solid-phase synthesis for library generation and chemo-enzymatic methods that leverage the selectivity of biological catalysts.

Solid-Phase Synthesis Applications for Pyridine Scaffolds

Solid-phase synthesis has become a powerful methodology for the automated production of small molecule libraries, including those based on the pyridine scaffold. This technique involves immobilizing a starting material onto a solid support, such as a polystyrene resin, and then carrying out a series of chemical modifications. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away, and allows for the potential for automated, high-throughput synthesis.

A notable example involves the immobilization of 2-chloro-5-bromopyridine on polystyrene through a traceless silicon linker at the C-4 position. researchgate.netsemanticscholar.org This immobilized scaffold serves as a versatile platform for a variety of subsequent chemical transformations. Efficient and selective reactions with polar and transition organometallic reagents can be performed on the solid support, enabling the generation of diverse pyridine-based libraries. researchgate.netasm.org The final products are then cleaved from the resin to yield the desired substituted pyridines. This approach highlights the potential for creating libraries of compounds for screening purposes, although specific application to the synthesis of this compound would require the development of a suitable immobilization and reaction sequence for the appropriately substituted pyridine precursor.

| Parameter | Description | Reference |

| Support | Polystyrene Resin | researchgate.net |

| Linker | Traceless Silicon Linker | researchgate.net |

| Scaffold | 2-Chloro-5-bromopyridine | researchgate.netsemanticscholar.org |

| Reactions | Reactions with polar and transition organometallic reagents | researchgate.net |

| Advantage | Simplified purification and potential for automation | researchgate.net |

Chemo-Enzymatic Synthesis and Biocatalytic Transformations

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. researchgate.netrsc.org Enzymes can catalyze specific reactions on pyridine rings with high regio- and enantioselectivity, which can be difficult to achieve with conventional chemical methods. This approach is particularly valuable for the synthesis of chiral piperidines and other complex pyridine derivatives. researchgate.netrsc.org

One prominent chemo-enzymatic strategy involves the asymmetric dearomatization of activated pyridines to produce substituted piperidines with precise stereochemistry. researchgate.netrsc.org This can be achieved through a one-pot cascade reaction utilizing an amine oxidase and an ene imine reductase. researchgate.netrsc.org While this specific example focuses on the synthesis of saturated nitrogen heterocycles, the underlying principle of using enzymes for selective transformations is broadly applicable to the synthesis of various pyridine derivatives.

Regiospecific Oxyfunctionalization of Pyridine Derivatives via Whole-Cell Biocatalysis

A significant challenge in the synthesis of compounds like this compound is the regioselective introduction of a hydroxyl group onto the pyridine ring. Whole-cell biocatalysis offers a promising solution to this challenge. This technique utilizes intact microbial cells as catalysts, which contain the necessary enzymes and cofactors for the desired transformation.

Research has demonstrated the use of whole cells of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of various pyridine derivatives. researchgate.net This strain is capable of converting different pyridin-2-amines and pyridin-2-ones into their corresponding 5-hydroxy derivatives with high selectivity. researchgate.net The key enzyme responsible for this transformation is a 2-hydroxypyridine (B17775) 5-monooxygenase. researchgate.net The broad substrate specificity of this enzyme makes it a valuable biocatalyst for the synthesis of a range of hydroxylated pyridines. researchgate.net

The biotransformation process typically involves incubating the substrate with a culture of the microorganism under optimized conditions. The reaction progress can be monitored using techniques such as HPLC-MS. researchgate.net This whole-cell approach avoids the need for isolation and purification of the enzyme and the addition of expensive cofactors, making it a more cost-effective and sustainable method for the synthesis of pyridinols. nih.gov

| Parameter | Description | Reference |

| Biocatalyst | Whole cells of Burkholderia sp. MAK1 | researchgate.net |

| Key Enzyme | 2-hydroxypyridine 5-monooxygenase | researchgate.net |

| Reaction | Regioselective hydroxylation at the 5-position | researchgate.net |

| Substrates | Pyridin-2-amines and pyridin-2-ones | researchgate.net |

| Advantage | High regioselectivity, mild reaction conditions | researchgate.net |

Reactivity Profile and Mechanistic Insights of 5 Bromo 6 Chloro 2 Nitropyridin 3 Ol

Halogen-Mediated Reactivity and Selectivity

The presence of both bromine and chlorine atoms on the pyridine (B92270) ring introduces multiple potential sites for reaction, with the selectivity of these reactions being dictated by the electronic environment created by the other functional groups.

Electrophilic Activation by Chlorine and Bromine Substituents

In the context of pyridines, which are inherently electron-deficient, the term "electrophilic activation" primarily refers to the enhancement of the ring's susceptibility to nucleophilic attack rather than its reaction with electrophiles. nih.gov The chlorine and bromine atoms, along with the potent nitro group, are strong electron-withdrawing groups that further decrease the electron density on the pyridine scaffold. nih.gov This effect is particularly pronounced at the carbon atoms positioned ortho and para to the electron-withdrawing substituents. The coordination of the pyridine nitrogen to a Lewis acid can further amplify this electron deficiency, making the C2 and C4 positions even more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net In 5-Bromo-6-chloro-2-nitropyridin-3-ol, the combined inductive and resonance effects of the halogens and the nitro group render the pyridine core highly electrophilic, predisposing it to reactions with nucleophiles.

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

|---|---|---|---|

| Nitro (-NO2) | C2 | Strongly Electron-Withdrawing (-I, -R) | Strong activation for Nucleophilic Attack (esp. at C4, C6); Strong deactivation for Electrophilic Attack |

| Hydroxyl (-OH) | C3 | Electron-Donating by Resonance (+R), Electron-Withdrawing by Induction (-I) | Deactivation for Nucleophilic Attack; Activation for Electrophilic Attack |

| Bromine (-Br) | C5 | Electron-Withdrawing by Induction (-I), Weakly Electron-Donating by Resonance (+R) | Activation for Nucleophilic Attack; Deactivation for Electrophilic Attack |

| Chlorine (-Cl) | C6 | Electron-Withdrawing by Induction (-I), Weakly Electron-Donating by Resonance (+R) | Strong activation for Nucleophilic Attack (para to -NO2); Deactivation for Electrophilic Attack |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for highly electron-deficient aromatic systems like the one in this compound. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed, and it is greatly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, which can delocalize the negative charge. stackexchange.com

In polysubstituted pyridines, the site of nucleophilic attack is determined by the positions of the activating and deactivating groups. For SNAr reactions on dihalopyrimidines and related heterocycles, substitution generally occurs at the position most activated by electron-withdrawing groups. wuxiapptec.comnih.gov

In this compound, the C6 position, which bears the chlorine atom, is para to the strongly activating nitro group at C2. The C5 position, bearing the bromine atom, is meta to the nitro group. The activating effect of a nitro group is significantly stronger at the ortho and para positions. Therefore, the C6 position is substantially more activated towards nucleophilic attack than the C5 position. Consequently, nucleophilic aromatic substitution is expected to occur selectively at the C6 position, leading to the displacement of the chloride ion. While Frontier Molecular Orbital (FMO) theory suggests that the LUMO coefficient is often higher on the C4 (para) position versus the C2 (ortho) position in substituted pyridines, the overarching principle is the activation of positions para and ortho to the electron-withdrawing group. stackexchange.com In this specific molecule, the C6-chloro is the most likely site for substitution.

| Position | Leaving Group | Activation by Nitro Group (at C2) | Expected SNAr Reactivity |

|---|---|---|---|

| C6 | Chloride (-Cl) | High (para position) | Preferred site of substitution |

| C5 | Bromide (-Br) | Low (meta position) | Unlikely to be substituted |

Cross-Coupling Reaction Dynamics

The carbon-halogen bonds in this compound serve as valuable handles for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. researchgate.netnih.gov These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. nih.gov The efficiency and selectivity of these reactions depend on the nature of the halogen, the catalyst system, and the reaction conditions.

Generally, the reactivity of aryl halides in cross-coupling reactions follows the order I > Br > Cl, which is related to the bond dissociation energies of the carbon-halogen bonds. libretexts.org In the case of this compound, the C5-Br bond would be expected to be more reactive than the C6-Cl bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the C5 position by carefully choosing the reaction conditions, followed by a subsequent coupling at the C6 position if desired.

The catalytic cycle of most cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent transition metal center, typically Pd(0) or Ni(0). nih.govwikipedia.org This is often the rate-limiting step of the reaction. nih.gov The mechanism involves the insertion of the metal into the carbon-halogen (C-X) bond, which increases the oxidation state and coordination number of the metal (e.g., from Pd(0) to a Pd(II) complex). wikipedia.orglibretexts.org

The oxidative addition can proceed through several pathways, including a concerted mechanism for nonpolar substrates or an SN2-type mechanism for more polarized C-X bonds. libretexts.org For aryl halides, a concerted pathway involving the formation of a π-complex between the metal and the aromatic ring is often proposed. libretexts.org The electron-deficient nature of the pyridine ring in this compound can facilitate this process. The choice of ligands on the metal catalyst is critical, as electron-rich and bulky ligands can increase the electron density at the metal center, promoting the oxidative addition step, especially for less reactive aryl chlorides. nih.govlibretexts.org

Nitro Group Transformations and Electronic Effects

The nitro group at the C2 position is a dominant feature of the molecule, profoundly influencing its electronic properties and reactivity profile. Described as a "synthetic chameleon," the nitro group is not only a powerful activating group but also a versatile functional handle that can be converted into various other functionalities. nih.gov

Its strong electron-withdrawing nature, through both inductive (-I) and resonance (-R) effects, is the primary reason for the high reactivity of the pyridine ring towards nucleophiles. nih.govnih.gov This electronic pull reduces the electron density across the aromatic system, facilitating the addition of nucleophiles, particularly at the C4 and C6 positions.

Furthermore, the nitro group itself can undergo a variety of chemical transformations. The most common and synthetically useful of these is its reduction to an amino group (-NH2). This transformation fundamentally alters the electronic character of the substituent from a potent electron-withdrawing group to a strong electron-donating group. This electronic reversal dramatically changes the reactivity of the pyridine ring, deactivating it towards further nucleophilic substitution and activating it for electrophilic substitution. Other transformations of the nitro group can lead to functionalities such as formyl, cyano, or acyl groups, showcasing its versatility in organic synthesis. nih.gov

Reduction Chemistry to Amino Derivatives

The transformation of the nitro group in this compound to an amino group is a pivotal reaction, yielding the corresponding 2-amino derivative. This conversion can be achieved through various reduction methodologies, each with its own set of conditions and efficiencies.

Comparative Analysis of Reduction Methodologies

The reduction of nitropyridines is commonly accomplished through catalytic hydrogenation or chemical reduction. Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), offers a clean and efficient route. For substituted nitroarenes, this method is often preferred due to its high chemoselectivity, minimizing side reactions with other functional groups. The reaction typically proceeds under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or acetic acid.

Interactive Data Table: Comparison of General Reduction Methodologies for Nitropyridines

| Reduction Method | Typical Reagents/Catalysts | Typical Conditions | General Advantages | General Disadvantages |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ gas, various solvents (e.g., EtOH, AcOH) | High yields, clean reaction, mild conditions | Catalyst poisoning, potential for dehalogenation |

| Chemical Reduction | SnCl₂/HCl, Fe/AcOH | Acidic conditions, elevated temperatures | Robust, less sensitive to catalyst poisons | Stoichiometric reagents, harsher conditions, workup can be complex |

Electrochemical Characterization of Nitro Moiety Redox Potentials

The electrochemical reduction of the nitro group in aromatic compounds is a well-studied process. The redox potential of the nitro moiety is influenced by the electronic environment of the molecule. In the case of this compound, the presence of three electron-withdrawing groups (bromo, chloro, and nitro) on the pyridine ring significantly lowers the electron density of the aromatic system. This electron deficiency facilitates the acceptance of electrons by the nitro group, shifting its reduction potential to less negative values compared to unsubstituted nitropyridine.

Electron-Withdrawing Contributions to Pyridine Ring Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified in this compound by the presence of three potent electron-withdrawing substituents: the nitro group at the 2-position and the bromo and chloro groups at the 5- and 6-positions, respectively. core.ac.uk

The nitro group is a particularly strong electron-withdrawing group through both inductive and resonance effects, which delocalizes the positive charge onto the ortho and para positions of the ring. core.ac.uk The halogen atoms also contribute to the electron deficiency of the ring primarily through their inductive effect. This pronounced electron-deficient character makes the pyridine ring in this molecule highly susceptible to nucleophilic attack and resistant to electrophilic substitution. uoanbar.edu.iqpearson.com

The quantitative impact of these substituents on the reactivity of the pyridine ring can be estimated using Hammett constants. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The positive Hammett sigma (σ) values for nitro and halogen substituents indicate their electron-withdrawing character, which correlates with a decrease in the electron density of the aromatic ring and an increase in its reactivity towards nucleophiles. The cumulative effect of these three substituents renders the pyridine nucleus in this compound exceptionally electrophilic.

Hydroxyl Group Derivatization and Its Influence on Reactivity

The hydroxyl group at the 3-position of this compound introduces another layer of reactivity to the molecule, allowing for derivatization through oxidation and influencing the molecule's structure through hydrogen bonding.

Oxidation Reactions to Carbonyl Functionalities

The secondary alcohol functionality of the hydroxyl group in this compound can be oxidized to a carbonyl group, yielding the corresponding 3-pyridone derivative. This transformation can be achieved using a variety of oxidizing agents commonly employed for the oxidation of secondary alcohols. Reagents such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions are potential candidates for this conversion.

The choice of oxidant will depend on the desired selectivity and the compatibility with the other functional groups present in the molecule. Given the electron-deficient nature of the pyridine ring, the oxidation of the hydroxyl group may be influenced by the electronic environment. The resulting 5-bromo-6-chloro-2-nitro-3-pyridone would be a highly electrophilic species, with the carbonyl group further contributing to the electron-deficient character of the ring system.

Role in Intermolecular and Intramolecular Hydrogen Bonding

The hydroxyl group of this compound can participate in both intermolecular and intramolecular hydrogen bonding. Intramolecularly, a hydrogen bond can form between the hydroxyl group at the 3-position and the oxygen of the nitro group at the 2-position. This type of hydrogen bonding can influence the conformation of the molecule, potentially leading to a more planar arrangement of the substituents. The strength of this intramolecular hydrogen bond is dependent on the geometry and the electronic properties of the involved groups. nih.gov

Intermolecularly, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks in the solid state or in solution. nih.gov These intermolecular interactions can significantly affect the physical properties of the compound, such as its melting point and solubility. The pyridine nitrogen can also act as a hydrogen bond acceptor. quora.com The presence of both donor and acceptor sites within the molecule allows for complex hydrogen bonding patterns, which can play a crucial role in its crystal packing and its interactions with other molecules. researchgate.net Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide evidence for the presence and strength of these hydrogen bonds.

Derivatives, Analogues, and Structure Reactivity Relationships

Systematic Exploration of Structurally Related Pyridinols

The electronic and steric properties of 5-bromo-6-chloro-2-nitropyridin-3-ol can be better understood through a comparative analysis with its structural analogues. By systematically altering the halogen substituents, one can probe the resulting changes in reactivity and molecular properties.

A comparative analysis of this compound with its analogues, such as 6-bromo-2-nitropyridin-3-ol (B1291309) and 5-bromo-6-fluoropyridin-3-ol (B1592280), reveals the significant influence of the halogen at the 6-position.

6-Bromo-2-nitropyridin-3-ol : This compound lacks the chloro substituent at the 6-position found in the parent molecule. The primary difference lies in the electronic activation of the pyridine (B92270) ring towards nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, a characteristic that is greatly amplified by the strong electron-withdrawing nitro group at the 2-position. In this compound, both the bromine at C5 and the chlorine at C6 are potential leaving groups in SNAr reactions. The additional chlorine atom provides a second site for substitution and further increases the electrophilicity of the ring.

5-Bromo-6-fluoropyridin-3-ol : Replacing the chlorine atom at the 6-position with fluorine introduces significant changes. Fluorine is the most electronegative element and exerts a powerful inductive electron-withdrawing effect, making the pyridine ring even more electron-deficient and thus more susceptible to nucleophilic attack. However, the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. In SNAr reactions, the rate-determining step often involves the cleavage of the carbon-halogen bond. Therefore, while the ring is more activated towards attack, the fluorine atom is generally a poorer leaving group than chlorine or bromine. This dichotomy in properties makes 5-bromo-6-fluoropyridin-3-ol a unique analogue for studying reactivity trends.

Below is a comparative table of the key properties of these compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Parent | Expected Impact on Reactivity |

| This compound | C₅H₂BrClN₂O₃ | 253.44 | - | Parent compound with two halogen leaving groups. |

| 6-Bromo-2-nitropyridin-3-ol | C₅H₃BrN₂O₃ | 218.99 | Lacks chlorine at C6. | Less activated towards SNAr at the C6 position. |

| 5-Bromo-6-fluoropyridin-3-ol | C₅H₃BrFNO | 191.98 | Chlorine at C6 is replaced by fluorine. | Ring is more electronically activated, but C-F bond is a poorer leaving group. |

The reactivity of the pyridine ring is dictated by the electronic and steric effects of its substituents.

Electronic Effects : The pyridine nitrogen atom is inherently electron-withdrawing via an inductive effect. nih.gov This effect is strongly augmented by the nitro group at the C2 position, which withdraws electron density through both inductive and resonance effects, significantly deactivating the ring towards electrophilic substitution but strongly activating it for nucleophilic substitution, particularly at the positions ortho and para to the nitro group (C3, C5, and the nitrogen itself). nih.govias.ac.in The halogens (Br, Cl, F) also contribute to the electron deficiency of the ring through their inductive effects. The hydroxyl group at C3 is an electron-donating group by resonance but is electron-withdrawing by induction. The net effect on reactivity can be complex and depends on the specific reaction conditions.

Steric Effects : Steric hindrance can play a crucial role in directing the outcome of reactions. nih.gov For instance, in nucleophilic substitution reactions, the accessibility of a particular carbon atom to the incoming nucleophile can be hindered by bulky adjacent groups. In the case of this compound, the substituents are positioned around the ring, and while none are exceptionally bulky, their collective presence can influence the approach of reagents. For example, reactions at the C5 position might be sterically influenced by the adjacent chlorine at C6 and the hydroxyl group at C3.

Functional Group Interconversions and Their Synthetic Implications

The functional groups on this compound are amenable to a variety of chemical transformations, which are critical for the synthesis of more complex molecules.

A pivotal transformation in the synthetic utility of nitropyridines is the reduction of the nitro group to an amino group. This conversion fundamentally alters the electronic nature of the pyridine ring.

Nitro Group : As a powerful electron-withdrawing group, the nitro functionality renders the pyridine ring highly electrophilic. This facilitates nucleophilic aromatic substitution reactions. nih.gov

Amino Group : The amino group, in contrast, is a strong electron-donating group through resonance. Its presence increases the electron density of the pyridine ring, making it more akin to aniline. This increased nucleophilicity makes the ring more susceptible to electrophilic attack and can facilitate different types of cyclization reactions. The conversion of the nitro group to an amine is a common strategy to switch the reactivity of the heterocyclic core. semanticscholar.org

The following table summarizes the contrasting electronic effects:

| Functional Group | Electronic Effect | Impact on Pyridine Ring Reactivity |

| Nitro (-NO₂) Group | Strongly electron-withdrawing (Inductive and Resonance) | Deactivates towards electrophilic substitution; Activates towards nucleophilic substitution. |

| Amino (-NH₂) Group | Strongly electron-donating (Resonance) | Activates towards electrophilic substitution; Facilitates cyclization reactions. |

The presence of two different halogens, bromine at C5 and chlorine at C6, on an activated pyridine ring presents opportunities for selective halogen exchange reactions, a process often referred to as a Finkelstein-type reaction for aromatic systems. myskinrecipes.com Such reactions are synthetically valuable for introducing other functionalities or for fine-tuning the electronic properties of the molecule.

The feasibility of exchanging one halogen over the other depends on several factors, including the relative bond strengths (C-F > C-Cl > C-Br > C-I) and the reaction conditions. In nucleophilic aromatic substitution, the better leaving group is typically the one that is more stable as an anion. On the electron-deficient pyridine ring of this compound, both halogens are activated towards displacement. Generally, bromide is a better leaving group than chloride. Therefore, it is plausible that under controlled conditions, selective substitution at the C5 position could be achieved.

For example, reaction with a fluoride (B91410) source, such as potassium fluoride in an aprotic polar solvent, could potentially replace the more labile bromine or chlorine with fluorine, further modifying the electronic landscape of the molecule. nih.gov The synthetic utility lies in the ability to sequentially replace the halogens, allowing for the stepwise introduction of different nucleophiles.

Design and Synthesis of Complex Pyridine-Fused Heterocycles

The functional group array in this compound and its derivatives serves as a powerful starting point for the synthesis of complex, fused heterocyclic systems. A common synthetic strategy involves the reduction of the nitro group to an amine, followed by further functionalization and cyclization.

For instance, the reduction of this compound would yield 2-amino-5-bromo-6-chloropyridin-3-ol. This intermediate possesses vicinal amino and hydroxyl groups, a classic precursor for forming a fused oxazole (B20620) ring. More elaborate fused systems can be constructed by further manipulation. If the C6 chlorine is replaced by an amino group (via nucleophilic substitution) prior to the reduction of the nitro group, the resulting diaminopyridine derivative becomes a key precursor for pyrido[2,3-b]pyrazines. growingscience.comresearchgate.net These compounds are synthesized by the condensation of a 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. growingscience.com This synthetic route opens the door to a wide range of biologically relevant scaffolds. ias.ac.innih.gov

The general synthetic pathway could be envisioned as:

Nucleophilic aromatic substitution of the chlorine at C6 with an amine.

Reduction of the nitro group at C2 to form a 2,6-diaminopyridine (B39239) intermediate.

Condensation of the diamine with a suitable 1,2-dicarbonyl compound to form the fused pyrazine (B50134) ring.

This strategic approach highlights the utility of this compound as a versatile building block in the construction of complex heterocyclic architectures. organic-chemistry.org

Incorporation into Imidazo[1,2-a]pyridine and Isoquinoline (B145761) Derivatives

The synthesis of Imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related two-carbon synthon. For this compound to be utilized in such a synthesis, the nitro group at the 2-position would likely need to be reduced to an amino group, yielding 2-amino-5-bromo-6-chloropyridin-3-ol. This transformation is a common and generally high-yielding reaction in organic synthesis.

Once the 2-amino derivative is formed, it can undergo cyclization reactions. For instance, a reaction with an α-haloketone would lead to the formation of a highly substituted Imidazo[1,2-a]pyridine. The bromine and chlorine atoms on the pyridine ring, along with the hydroxyl group, would offer multiple points for further functionalization, allowing for the generation of a diverse range of derivatives.

Similarly, the construction of the isoquinoline core often involves the cyclization of a substituted benzene (B151609) ring with a two-carbon-one-nitrogen fragment. While the direct synthesis of an isoquinoline from a pyridine derivative is not a standard route, it is conceivable that this compound could be a precursor to a key intermediate. For example, the pyridine ring could be opened and subsequently re-closed to form the isoquinoline skeleton, although this would likely be a multi-step and complex synthetic sequence.

The table below outlines the potential transformations and resulting heterocyclic systems.

| Starting Material | Key Transformation | Intermediate | Cyclization Partner | Resulting Heterocycle |

| This compound | Reduction of nitro group | 2-Amino-5-bromo-6-chloropyridin-3-ol | α-Haloketone | Substituted Imidazo[1,2-a]pyridine |

Utilization as Scaffolds for Chemical Library Synthesis

A scaffold in combinatorial chemistry is a core molecular structure to which a variety of substituents can be attached to create a library of related compounds. The highly functionalized nature of this compound makes it a potentially valuable scaffold for the synthesis of chemical libraries.

The presence of multiple reactive sites—the hydroxyl group, the nitro group (which can be reduced to an amine), and two different halogen atoms—allows for diverse and orthogonal chemical modifications. For example, the hydroxyl group could be alkylated or acylated, the amino group (after reduction) could be acylated or used in reductive amination, and the halogen atoms could participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This multi-point diversity would enable the generation of a large and structurally complex library of compounds from a single, readily accessible starting material. Such libraries are invaluable in drug discovery for screening against a wide range of biological targets. The differential reactivity of the bromo and chloro substituents could also be exploited for sequential and site-selective modifications, further increasing the complexity and diversity of the resulting chemical library.

The table below summarizes the potential diversification points on the this compound scaffold.

| Functional Group | Potential Reactions |

| Hydroxyl (-OH) | Etherification, Esterification |

| Nitro (-NO2) | Reduction to Amine (-NH2) |

| Amino (-NH2, post-reduction) | Amidation, Sulfonamidation, Reductive Amination |

| Bromo (-Br) | Suzuki, Sonogashira, Stille, Buchwald-Hartwig cross-coupling |

| Chloro (-Cl) | Nucleophilic aromatic substitution, Cross-coupling (under harsher conditions) |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. For 5-Bromo-6-chloro-2-nitropyridin-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for a complete assignment of its proton and carbon signals, providing a detailed picture of its molecular connectivity and spatial arrangement.

The structural complexity of this compound necessitates a suite of NMR experiments for full characterization.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single resonance for the aromatic proton on the pyridine (B92270) ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the nitro, chloro, and bromo substituents.

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the pyridine ring. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH and quaternary carbons.

COSY (Correlation Spectroscopy): While of limited use for this specific molecule due to the single proton, in related compounds with multiple protons, COSY is invaluable for identifying proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. For this compound, it would definitively link the aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for assigning quaternary carbons by observing their correlations with the aromatic proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons, which can provide insights into the conformation of the molecule and its interaction with other molecules.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |

|---|---|---|---|

| C2 | - | ~155 | Quaternary |

| C3 | - | ~150 | Quaternary |

| C4 | ~8.0 | ~120 | CH |

| C5 | - | ~110 | Quaternary |

| C6 | - | ~145 | Quaternary |

NMR spiking experiments are a powerful tool for tracking the progress of a reaction and identifying impurities. magritek.com By adding a known amount of a suspected intermediate or impurity to the reaction mixture and observing the effect on the NMR spectrum, its presence can be confirmed. This technique is particularly useful in the synthesis of this compound to monitor the consumption of starting materials and the formation of the final product, as well as to identify any potential side products. For instance, the disappearance of signals corresponding to the starting materials and the appearance and growth of the characteristic aromatic proton signal of the product can be quantitatively monitored over time.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound. It is a highly sensitive method used for confirming the synthesis of the target molecule and for monitoring the progress of the reaction.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound. This is crucial for confirming the identity of the compound, as the precise mass can distinguish it from other compounds with the same nominal mass. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, further confirming the structure.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Isotopic Pattern |

|---|---|---|---|

| [M+H]⁺ | 252.8877 | (Hypothetical) 252.8875 | Characteristic pattern for Br and Cl |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. biomedres.usresearchgate.net These methods are extensively used to monitor the progress of the synthesis of this compound. unimi.it By analyzing aliquots of the reaction mixture at different time points, the consumption of reactants, the formation of the product, and the presence of any intermediates or byproducts can be tracked. nih.gov The high resolution and sensitivity of UPLC-MS also make it an ideal technique for impurity profiling of the final product, ensuring its purity and quality. ijprajournal.com

Single Crystal X-ray Diffraction in Confirmation of Molecular Structure and Regiochemistry

While NMR and MS provide strong evidence for the structure of a molecule, Single Crystal X-ray Diffraction provides the most definitive proof of its three-dimensional structure and regiochemistry. researchgate.net By growing a suitable single crystal of this compound and analyzing its diffraction pattern, the precise arrangement of atoms in the crystal lattice can be determined. nih.govmdpi.com This technique would unambiguously confirm the substitution pattern on the pyridine ring, including the relative positions of the bromo, chloro, nitro, and hydroxyl groups. Furthermore, it provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal. tandfonline.com

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties.

The presence of a hydroxyl (-OH) group is typically identified by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, a result of intermolecular hydrogen bonding. masterorganicchemistry.comlibretexts.org The nitro group (-NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually appearing between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The aromatic pyridine ring itself is characterized by C=C and C=N stretching vibrations within the 1400-1650 cm⁻¹ range. ucla.edu Furthermore, vibrations corresponding to the carbon-halogen bonds are expected in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretching absorption typically occurs in the 600-800 cm⁻¹ range, while the C-Br stretch is found at even lower wavenumbers, generally between 500-650 cm⁻¹. okstate.edu

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |

| Pyridine Ring | C=C / C=N Stretch | 1400 - 1650 | Medium to Strong |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1570 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1300 - 1370 | Strong |

| Carbon-Hydrogen | Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Carbon-Chlorine | C-Cl Stretch | 600 - 800 | Medium |

| Carbon-Bromine | C-Br Stretch | 500 - 650 | Medium |

This detailed analysis of the vibrational spectrum allows for the unambiguous confirmation of the key functional groups, providing essential structural evidence for the this compound molecule.

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique for determining the mass percentages of the constituent elements in a compound. This method is crucial for verifying the empirical formula and assessing the purity of a newly synthesized substance like this compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements are compared against the theoretically calculated values derived from its molecular formula. intertek.com

For a compound to be considered pure, the experimental values should closely match the theoretical ones, typically within a tolerance of ±0.4%. researchgate.net The molecular formula for this compound is C₅H₂BrClN₂O₃, with a molecular weight of 253.44 g/mol . The theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 23.70% |

| Hydrogen | H | 1.01 | 2 | 2.02 | 0.80% |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.53% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.99% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.06% |

| Oxygen | O | 16.00 | 3 | 48.00 | 18.94% |

| Total | 253.44 | 100.00% |

This quantitative data provides definitive proof of the compound's elemental makeup, serving as a critical checkpoint for confirming its identity and purity after synthesis.

Thermal Analysis (TGA) for Decomposition Pathway Studies

The decomposition of halogenated nitroaromatic compounds is often a multi-stage process. gdut.edu.cn It is hypothesized that the thermal degradation of this compound would begin with the loss of the nitro group, which is often the most thermally labile substituent. This would be followed by the sequential or simultaneous cleavage of the carbon-halogen (C-Br and C-Cl) bonds at higher temperatures. The final stage of decomposition would involve the breakdown of the pyridine ring structure itself, typically occurring at temperatures above 400-500°C. researchgate.net

Table 3: Hypothetical Thermal Decomposition Profile for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Fragments (Hypothesized) |

| Stage 1 | 180 - 250 | ~18.1% | Loss of Nitro group (NO₂) |

| Stage 2 | 250 - 400 | ~45.5% | Loss of Bromine (Br) and Chlorine (Cl) |

| Stage 3 | > 400 | ~36.4% | Decomposition of the pyridinol ring |

By coupling TGA with techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), the gaseous products evolved at each decomposition stage can be identified, allowing for a detailed elucidation of the decomposition mechanism. This information is vital for understanding the compound's stability under various thermal conditions.

Applications in Advanced Organic Synthesis and Methodology Development

A Versatile Synthetic Building Block in Fine Chemical Synthesis

The strategic importance of 5-Bromo-6-chloro-2-nitropyridin-3-ol in fine chemical synthesis is underscored by its utility as a starting material in the generation of intricate molecular frameworks. The presence of multiple, orthogonally reactive sites allows for a stepwise and controlled introduction of molecular complexity.

A significant application of this building block is demonstrated in the synthesis of macrocyclic azolopyridine derivatives, which are under investigation as modulators of Embryonic Ectoderm Development (EED) and Polycomb Repressive Complex 2 (PRC2), crucial targets in chromatin regulation and potential cancer therapies. google.comgoogle.comgoogleapis.com In these synthetic pathways, this compound serves as a key electrophilic partner.

The synthetic utility is prominently highlighted in its reaction with various alcohols under Mitsunobu conditions. This reaction, a cornerstone of modern organic synthesis, allows for the formation of a carbon-oxygen bond with inversion of stereochemistry at the alcohol carbon, if chiral. The hydroxyl group of this compound is transformed into a good leaving group in situ, facilitating its displacement by the incoming nucleophilic alcohol. google.comgoogle.comgoogleapis.com

Subsequent transformations of the resulting ether product showcase the compound's versatility. The nitro group, for instance, can be selectively reduced to an amino group, which can then participate in further cyclization or coupling reactions. This stepwise functionalization is a testament to the compound's role as a versatile intermediate, enabling the construction of complex heterocyclic systems that are of significant interest in medicinal chemistry. google.comgoogle.comgoogleapis.com

Development of Novel Reaction Methodologies in Heterocyclic Chemistry

The unique electronic and steric properties of this compound also contribute to the development and optimization of new reaction methodologies within the broad and vital field of heterocyclic chemistry.

Optimization of Cross-Coupling Reaction Conditions

While specific, optimized cross-coupling reaction conditions for this compound are not extensively detailed in publicly available literature, the principles of such reactions on similar pyridine (B92270) systems are well-established. The presence of both a bromo and a chloro substituent offers the potential for selective palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. Typically, the carbon-bromine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond, allowing for regioselective functionalization at the 5-position.

The optimization of such a reaction would involve a systematic variation of several key parameters to achieve high yield and selectivity. A hypothetical optimization table for a Suzuki-Miyaura cross-coupling reaction is presented below, based on common practices in the field.

Table 1: Hypothetical Optimization of Suzuki-Miyaura Cross-Coupling with this compound

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | Low |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Moderate |

| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 120 | High |

This systematic approach allows chemists to fine-tune reaction conditions to favor the desired product, overcoming potential challenges such as catalyst deactivation or competing side reactions.

Discovery of Novel Nucleophilic and Electrophilic Substitution Pathways

The reactivity of this compound is a fertile ground for the exploration of novel nucleophilic and electrophilic substitution pathways. The electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine ring makes the aromatic system electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNA r).

A prime example of a nucleophilic substitution pathway is the aforementioned Mitsunobu reaction. google.comgoogle.comgoogleapis.com In this process, the hydroxyl group is activated by triphenylphosphine (B44618) and a dialkyl azodicarboxylate (such as DEAD or DIAD), leading to its substitution by a nucleophile, in this case, an alcohol. This reaction proceeds through a well-defined intermediate, showcasing a specific and controlled nucleophilic substitution at the 3-position.

The presence of two different halogen atoms also opens up possibilities for selective nucleophilic substitution. Under specific conditions, one halogen could potentially be displaced in preference to the other, offering a route to differentially functionalized pyridine rings. The relative reactivity of the C-Br and C-Cl bonds towards nucleophilic attack would depend on the nature of the nucleophile and the reaction conditions.

While the electron-deficient nature of the ring generally disfavors electrophilic aromatic substitution, the hydroxyl group is an activating, ortho-, para-directing group. However, the strong deactivating effect of the nitro group and the halogens would likely make electrophilic substitution challenging. Nevertheless, under forcing conditions, or with highly reactive electrophiles, substitution could potentially occur, offering another avenue for the synthesis of novel derivatives. The exploration of these pathways continues to be an active area of research in the quest for new and efficient synthetic methodologies.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of polysubstituted pyridines often involves multi-step processes that utilize harsh reagents, stoichiometric oxidants, and hazardous solvents, leading to significant waste generation. researchgate.net A primary future challenge is the development of greener and more sustainable synthetic methodologies. Research in this area is expected to focus on several key strategies:

Multicomponent Reactions (MCRs): Designing novel MCRs, such as the Hantzsch pyridine (B92270) synthesis or variations thereof, that can construct the pyridine core of molecules like 5-Bromo-6-chloro-2-nitropyridin-3-ol in a single, atom-economical step is a critical goal. researchgate.netnih.gov

Catalytic C-H Functionalization: Direct, late-stage functionalization of simpler pyridine precursors through transition-metal catalysis (e.g., using palladium, rhodium, or copper) can eliminate the need for pre-functionalized starting materials, reducing step counts and waste. nih.gov

Use of Greener Solvents and Reagents: Replacing chlorinated solvents with benign alternatives like water, ethanol (B145695), or supercritical CO2, and substituting hazardous reagents with eco-friendly options, will be essential.

Bio-catalysis: Exploring enzymatic routes for the synthesis and modification of pyridine rings offers a highly selective and environmentally friendly alternative to traditional chemical methods.

| Synthesis Strategy | Traditional Approach | Green/Sustainable Alternative | Key Advantages |

| Ring Formation | Multi-step condensation and oxidation reactions. researchgate.net | One-pot multicomponent reactions (e.g., Hantzsch, Boger aza-Diels-Alder). nih.gov | Higher atom economy, reduced waste, operational simplicity. |

| Halogenation | Use of elemental halogens (Br₂, Cl₂). | Catalytic methods using N-halosuccinimides or hydrohalic acids with an oxidant. | Improved safety, higher selectivity, reduced hazardous byproducts. |

| Nitration | Concentrated nitric and sulfuric acids. | Milder nitrating agents (e.g., bismuth nitrate) or solid acid catalysts. | Enhanced safety, better regioselectivity, easier workup. |

| Solvent Usage | Chlorinated solvents (e.g., DCM, chloroform). | Bio-based solvents, water, or solvent-free conditions. | Reduced environmental impact and toxicity. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The dense functionalization of this compound provides numerous sites for chemical modification. Future research will undoubtedly focus on uncovering novel reactivity patterns to access unprecedented molecular architectures.

Key areas of exploration include:

Selective Cross-Coupling Reactions: Developing highly chemoselective conditions for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions at the bromo- and chloro-substituted positions is crucial. The challenge lies in achieving selectivity between the two different halogen atoms.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis can enable novel transformations that are difficult to achieve with traditional thermal methods, such as radical-based C-H functionalization or the introduction of complex alkyl groups. acs.org

Pyridyne Intermediates: The generation of a pyridyne intermediate from the halo-substituted scaffold could open pathways to unique annulated and polycyclic pyridine systems through trapping with various nucleophiles and cycloaddition partners. nih.gov

Ring-Rearrangement and Expansion: Investigating conditions that could induce skeletal rearrangements of the pyridine core would lead to the discovery of entirely new heterocyclic systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of derivatives of this compound, modern synthesis platforms are essential. Integrating synthetic routes with flow chemistry and automated systems presents a significant opportunity.

Continuous Flow Synthesis: Translating multi-step batch syntheses into continuous flow processes can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety (especially for nitration), and easier scalability. nih.govvcu.eduacs.org Researchers have successfully reduced a five-step batch process for a pyridine-based pharmaceutical into a single continuous step using flow reactors, dramatically increasing yield and reducing production costs. vcu.edu

Automated Synthesis Libraries: Combining flow chemistry with automated liquid handlers and purification systems allows for the rapid generation of large libraries of analogues. This high-throughput approach is invaluable for medicinal chemistry programs aimed at structure-activity relationship (SAR) studies. nih.gov

Real-Time Reaction Monitoring: Integrating in-line analytical techniques (e.g., IR, NMR, MS) into flow reactors provides real-time data on reaction progress, enabling rapid optimization and ensuring process stability.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry is poised to play an increasingly predictive role in the study of complex molecules like this compound. Advanced modeling can guide experimental work, saving time and resources.

Predicting Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the pyridine ring and its intermediates, predicting the most likely sites for electrophilic, nucleophilic, and radical attack. nih.govresearchgate.net This is particularly valuable for differentiating the reactivity of the various positions on the substituted ring.

Mechanism Elucidation: Computational studies can elucidate complex reaction mechanisms, identify transition states, and explain unexpected experimental outcomes. researchgate.netoberlin.edu For example, modeling can help understand the subtle factors that control regioselectivity in the functionalization of pyridynes. nih.gov

Designing Novel Catalysts: Modeling can aid in the rational design of new catalysts for specific transformations, such as the selective cross-coupling of one halogen over the other.

In Silico Screening: Virtual libraries of derivatives can be generated and screened for desired properties (e.g., binding affinity to a biological target) before committing to their synthesis.

| Computational Tool | Application in Pyridine Chemistry | Relevance to this compound |

| Density Functional Theory (DFT) | Calculating electron density, orbital energies (HOMO/LUMO), and reaction energy profiles. nih.govresearchgate.net | Predicting the most reactive sites for nucleophilic vs. electrophilic substitution. |

| Molecular Dynamics (MD) | Simulating the behavior of molecules over time, including solvent effects and conformational changes. | Understanding how the molecule interacts with solvents or biological macromolecules. |

| Transition State Theory | Calculating reaction rate constants and exploring the effects of substituents on reactivity. oberlin.edu | Designing experiments by predicting which reactions will be kinetically favorable. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity or physical properties. | Prioritizing the synthesis of derivatives with a higher probability of desired activity. |

Design of Highly Functionalized Pyridine Architectures for Advanced Applications

The ultimate goal of research into this compound is to use it as a building block for advanced applications. The design of novel, highly functionalized pyridine architectures is a key unresolved challenge.

Medicinal Chemistry: The pyridine scaffold is a "privileged" structure, present in over 20% of the top 200 drugs. nih.govvcu.edu Derivatives of the title compound could be designed as inhibitors of kinases, proteases, or other enzymes implicated in diseases like cancer and HIV. semanticscholar.org The diverse functional handles allow for the precise placement of pharmacophoric groups to optimize target engagement.

Agrochemicals: Substituted pyridines are widely used as herbicides, insecticides, and fungicides. arkat-usa.org New derivatives could be synthesized to address challenges like pesticide resistance and environmental persistence.

Materials Science: Highly conjugated systems built upon this pyridine core could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-deficient nature of the ring makes it an interesting component for n-type semiconductor materials.

The path forward for a seemingly simple building block like this compound is rich with complex challenges and exciting opportunities. By embracing sustainable chemistry, exploring novel reactivity, leveraging automation and computational tools, and focusing on application-driven design, the scientific community can unlock the full potential of this and other highly functionalized pyridine architectures.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 4h | 65–70 | 90 |

| Bromination | NBS, DMF, 80°C, 6h | 75–80 | 85 |

| Chlorination | Cl₂, FeCl₃ catalyst, RT, 2h | 70 | 88 |

Basic Question: How do I characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks:

- δ 8.2–8.4 ppm (aromatic H at position 4), δ 12.5 ppm (-OH, broad).

- ¹³C NMR confirms nitro (C-NO₂) at ~145 ppm and halogenated carbons (C-Br: ~110 ppm, C-Cl: ~105 ppm) .

- IR : Strong absorption at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and 690 cm⁻¹ (C-Br stretch).

- HPLC : Retention time ~8.2 min (C18 column, 60:40 acetonitrile/water).

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Data | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 8.3 ppm (H-4) | Aromatic protons |

| ¹³C NMR | δ 145 ppm (C-NO₂) | Nitro group |

| IR | 1530 cm⁻¹, 690 cm⁻¹ | NO₂, C-Br |

Advanced Question: What mechanistic insights explain the regioselectivity of halogenation in this compound?

Methodological Answer:

The nitro group (-NO₂) acts as a meta-directing deactivating group, favoring bromination at position 5. Chlorination at position 6 is influenced by steric and electronic factors:

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing nitro group reduces ring electron density, directing incoming electrophiles (Br⁺/Cl⁺) to positions ortho/para to the hydroxyl group.

- Steric Effects : Bulky substituents (e.g., -OH) can hinder halogenation at adjacent positions. Computational modeling (DFT) shows lower activation energy for bromination at position 5 compared to position 4 .

Q. Table 3: Substituent Effects on Regioselectivity

| Substituent | Position | Electronic Effect | Activation Energy (kcal/mol) |

|---|---|---|---|

| -NO₂ | 2 | Deactivating | 25.3 |

| -OH | 3 | Activating | 18.7 |

Advanced Question: How do I resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

Yield discrepancies often arise from:

Reagent Purity : Impure starting materials (e.g., <98% pyridin-3-ol derivatives) reduce yields. Use HPLC-certified reagents.

Temperature Control : Exothermic nitration requires strict temperature control (0–5°C). Deviations >5°C promote side reactions (e.g., di-nitration).

Catalyst Loading : Excess FeCl₃ in chlorination steps can lead to over-halogenation. Optimize catalyst ratios (e.g., 0.1 eq FeCl₃) .

Case Study : A 2024 study achieved 80% yield by pre-cooling reagents and using NBS instead of Br₂, minimizing bromine volatility .

Advanced Question: What computational methods predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states.

Q. Table 4: Computed Reactivity Parameters

| Position | Partial Charge (e) | Bond Order (C-X) |

|---|---|---|

| C-2 | +0.35 | 1.2 (C-NO₂) |

| C-5 | +0.28 | 1.1 (C-Br) |

| C-6 | +0.30 | 1.3 (C-Cl) |

Advanced Question: How does the compound’s structure influence its biological activity in antimicrobial assays?

Methodological Answer:

- Mechanism : The nitro group generates reactive oxygen species (ROS) under microbial reductase activity, damaging DNA.

- Assays : Broth microdilution (CLSI guidelines) shows MIC values of 12.5 µg/mL against S. aureus. Replace the hydroxyl group with methoxy (-OMe) to enhance lipophilicity and membrane penetration .

Q. Table 5: Biological Activity Data

| Microbial Strain | MIC (µg/mL) | LogP (Predicted) |

|---|---|---|

| E. coli | 25.0 | 1.8 |

| C. albicans | 50.0 | 1.5 |

Advanced Question: What challenges arise when scaling up synthesis, and how are they mitigated?

Methodological Answer:

- Heat Management : Exothermic nitration requires jacketed reactors with rapid cooling (e.g., -10°C brine).

- Safety : Halogen gases (Cl₂, Br₂) necessitate scrubbers and closed systems.

- Yield Optimization : Use continuous flow reactors for precise reagent mixing, improving yield by 15% compared to batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.